molecular formula C36H70O17 B3116499 Propargyl-PEG17-methane CAS No. 2169967-47-7

Propargyl-PEG17-methane

Cat. No.: B3116499
CAS No.: 2169967-47-7
M. Wt: 774.9 g/mol
InChI Key: KXGWRMYKHLIJGH-UHFFFAOYSA-N
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Description

Propargyl-PEG17-methane is a polyethylene glycol (PEG) derivative containing a propargyl group. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This property makes this compound a valuable tool in various scientific and industrial applications .

Mechanism of Action

Target of Action

Propargyl-PEG17-methane is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can react with molecules containing Azide groups .

Mode of Action

The mode of action of this compound involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction occurs between the Alkyne group in the compound and Azide groups in target molecules . The result is a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable triazole linkage with target proteins, the compound allows for their selective degradation .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system and can lead to various molecular and cellular effects depending on the specific proteins targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is required for the CuAAC reaction to occur . Additionally, the compound’s solubility and stability can be affected by the characteristics of the aqueous media in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG17-methane is synthesized by introducing a propargyl group into a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG17-methane primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product formed from the click chemistry reaction of this compound with azides is a triazole-linked compound. This product is highly stable and can be further functionalized for various applications .

Scientific Research Applications

Propargyl-PEG17-methane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Propargyl-PEG17-methane can be compared with other PEG derivatives containing different functional groups. Some similar compounds include:

Uniqueness

This compound is unique due to its specific combination of a propargyl group and a PEG chain. This combination provides both the reactivity of the propargyl group and the solubility-enhancing properties of PEG, making it highly versatile for various applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWRMYKHLIJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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